Methyl 3-bromo-4-fluorobenzoate
Description
Overview of Halogenated Benzoate (B1203000) Derivatives in Chemical Science
Halogenated benzoate derivatives are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one halogen atom and a benzoate functional group. These compounds are significant in chemical science due to their wide-ranging applications and interesting biological activities. researchgate.net The introduction of halogens to the benzoate structure can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.netalevelchemistry.co.uk
In the realm of medicinal chemistry, halogenated benzoates have been investigated for their potential as antimicrobial and antifungal agents. researchgate.netnih.gov For instance, research has shown that the addition of a halogenated benzoyl group to a natural product like altholactone (B132534) can significantly enhance its antifungal activity against pathogens such as Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov Specifically, derivatives like 3-bromobenzoates and 4-bromobenzoates displayed potent activity. nih.gov Beyond medicine, these derivatives serve as crucial intermediates in the synthesis of agrochemicals and specialty chemicals. indiamart.com They are also employed as solvents and have been studied for their role in polymer chemistry. alevelchemistry.co.uk The reactivity of the carbon-halogen bond allows these compounds to participate in a variety of organic reactions, making them foundational materials for constructing more complex molecular architectures. researchgate.net
Significance of Bromine and Fluorine Substituents in Molecular Design
The presence of both bromine and fluorine on the same aromatic ring gives Methyl 3-bromo-4-fluorobenzoate a unique chemical profile that is highly advantageous in molecular design. Each halogen contributes distinct properties that chemists can exploit for specific purposes.
Fluorine's Role: The fluorine atom, being the most electronegative element, imparts several key characteristics. alevelchemistry.co.uk In medicinal chemistry, the introduction of fluorine is a common strategy to enhance the metabolic stability of a drug candidate by blocking sites on the molecule that are susceptible to metabolic breakdown. nih.gov Fluorine can also modulate physicochemical properties like lipophilicity and basicity, and can have a substantial effect on a molecule's conformation. nih.gov This conformational influence can lead to enhanced binding affinity with target proteins. nih.gov Furthermore, fluorination is a strategy used to increase the thermal stability and chemical resistance of materials. chemimpex.comnih.gov
Bromine's Role: The bromine atom, while also a halogen, offers different strategic advantages. Its larger size and greater polarizability compared to fluorine make it a good leaving group in nucleophilic aromatic substitution reactions and a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions). indiamart.comquora.com This reactivity is fundamental to its use as a building block, allowing for the facile formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring. Recent research has also highlighted the nuanced reactivity of aryl bromides, where their activation can be directed and controlled, enabling chemoselective reactions even in the presence of more traditionally reactive halides like aryl iodides. acs.org This precise control over radical generation based on spatial orientation rather than just bond strength is a powerful tool in complex synthesis. acs.org
Together, the electron-withdrawing nature of both halogens influences the electronic environment of the benzene ring, while their distinct reactivities allow for sequential and selective chemical modifications, making compounds like this compound highly valuable in synthetic strategies.
Historical Context of this compound in Synthetic Chemistry
The utility of this compound is rooted in the development of methods for the selective halogenation and functionalization of aromatic compounds. Its synthesis is typically achieved through the esterification of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid.
Historically, the preparation of 3-bromo-4-fluorobenzoic acid has been a subject of study. One documented route involves a multi-step process starting from 3-bromo-4-aminotoluene. This process included diazotization, pyrolysis, and subsequent oxidation to yield the desired acid. google.com A more direct process was later developed involving the acylation of fluorobenzene (B45895), followed by bromination and a haloform reaction with a hypochlorite (B82951) solution. google.com This precursor, 3-bromo-4-fluorobenzoic acid, was identified as a key intermediate for insecticides. google.com
Once the 3-bromo-4-fluorobenzoic acid is obtained, the final step is a standard esterification reaction to produce this compound. A general laboratory method for this type of transformation involves reacting the carboxylic acid with an acylating agent like oxalyl chloride or thionyl chloride to form an acyl chloride, which is then reacted with methanol (B129727) to yield the methyl ester. This straightforward conversion solidifies the role of this compound as a readily accessible intermediate, built upon established and refined synthetic methodologies in organic chemistry. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORYGNKYAXATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426936 | |
| Record name | Methyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
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Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82702-31-6 | |
| Record name | Methyl 3-bromo-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82702-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-fluorobenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, methyl ester | |
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Synthetic Methodologies and Reaction Pathways for Methyl 3 Bromo 4 Fluorobenzoate
Esterification Reactions for the Synthesis of Methyl 3-bromo-4-fluorobenzoate
The direct conversion of 3-bromo-4-fluorobenzoic acid to its methyl ester is a common and efficient method for the synthesis of this compound. This transformation is typically achieved through acid-catalyzed esterification, a well-established reaction in organic chemistry.
Catalytic Esterification using Sulfuric Acid
Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a viable route for the synthesis of this compound. Concentrated sulfuric acid is a frequently employed catalyst due to its effectiveness and low cost. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol (B129727). The subsequent elimination of a water molecule yields the desired ester.
While a specific protocol for the sulfuric acid-catalyzed esterification of 3-bromo-4-fluorobenzoic acid is not extensively detailed in the reviewed literature, the general principles of Fischer esterification are applicable. The reaction would involve refluxing a solution of 3-bromo-4-fluorobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically worked up by neutralizing the excess acid, removing the excess methanol, and purifying the resulting ester by distillation or chromatography.
In a study on the esterification of cinnamic acid, a similar aromatic carboxylic acid, sulfuric acid was found to be a more effective catalyst compared to hydrochloric acid, leading to a higher conversion to the corresponding ester. unimed.ac.id This suggests that sulfuric acid would also be a suitable and efficient catalyst for the esterification of 3-bromo-4-fluorobenzoic acid.
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound obtained from esterification are highly dependent on the reaction conditions. Key parameters that can be optimized include the reaction temperature, the molar ratio of reactants, and the concentration of the catalyst.
Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. However, excessively high temperatures can lead to side reactions and the decomposition of the product. For Fischer esterification, the reaction is typically carried out at the reflux temperature of the alcohol used. ugm.ac.id
Reactant Ratio: To drive the equilibrium of the reversible esterification reaction towards the product side, an excess of one of the reactants, usually the alcohol, is employed. ugm.ac.id The optimal molar ratio of methanol to 3-bromo-4-fluorobenzoic acid would need to be determined experimentally to maximize the yield.
Catalyst Concentration: The concentration of the sulfuric acid catalyst also plays a crucial role. A higher catalyst concentration can increase the reaction rate, but it can also promote side reactions such as dehydration of the alcohol or charring of the organic material. The optimal catalyst concentration is typically a small percentage of the total reaction mass. For instance, in the esterification of free fatty acids, a sulfuric acid concentration of 1% w/w was used. ugm.ac.id
Microwave-assisted organic synthesis (MAOS) has emerged as a technique to improve reaction times and yields in esterification reactions. academicpublishers.org A study on the esterification of a substituted benzoic acid under sealed-vessel microwave conditions demonstrated that optimizing temperature and the periodic addition of the sulfuric acid catalyst could significantly enhance the product yield.
| Parameter | Condition | Expected Outcome |
| Catalyst | Sulfuric Acid | Efficiently catalyzes the esterification reaction. |
| Alcohol | Methanol (in excess) | Shifts the reaction equilibrium towards the formation of the methyl ester. |
| Temperature | Reflux | Increases the reaction rate. |
| Work-up | Neutralization and Purification | Isolates the pure this compound. |
Precursor Synthesis Strategies for 3-bromo-4-fluorobenzoic Acid
The availability of high-purity 3-bromo-4-fluorobenzoic acid is critical for the successful synthesis of its methyl ester. Several synthetic routes have been developed to produce this important precursor.
Bromination of 4-fluorobenzoic acid
The direct bromination of 4-fluorobenzoic acid is a potential pathway to synthesize 3-bromo-4-fluorobenzoic acid. The fluorine atom and the carboxylic acid group on the benzene (B151609) ring direct the incoming electrophile (bromine) to specific positions. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 4-fluorobenzoic acid, the position ortho to the fluorine and meta to the carboxylic acid (position 3) is activated, making it the primary site for bromination.
A study on the bromination of substituted benzenes, including 4-fluorobenzoic acid, utilized a system of sodium bromate (B103136) in a strong acid to generate the active brominating species in situ. This method was reported to result in high yields and specificity. researchgate.net
Alternative Routes from Fluorobenzene (B45895) and Acetyl Chloride
An alternative and industrially viable synthesis of 3-bromo-4-fluorobenzoic acid starts from the readily available precursors, fluorobenzene and acetyl chloride. google.comgoogle.com This multi-step process involves a Friedel-Crafts acylation followed by bromination and subsequent oxidation.
The key steps in this synthesis are:
Friedel-Crafts Acylation: Fluorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-fluoroacetophenone. google.comgoogle.com
Bromination: The resulting 4-fluoroacetophenone is then brominated to yield 3-bromo-4-fluoroacetophenone. google.comgoogle.com
Haloform Reaction: The 3-bromo-4-fluoroacetophenone is oxidized using a hypochlorite (B82951) solution (e.g., sodium hypochlorite) in a haloform reaction to produce 3-bromo-4-fluorobenzoic acid. google.comgoogle.com
A patent describes a process where 96 g of fluorobenzene is reacted with 82.5 g of acetyl chloride in the presence of 200 g of aluminum chloride. The intermediate product is then reacted with 184 g of bromine and subsequently treated with a chlorine liquor to yield 190 g (87% of theory) of 3-bromo-4-fluorobenzoic acid. google.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Fluorobenzene | Acetyl Chloride | Aluminum Chloride | 4-fluoroacetophenone |
| 4-fluoroacetophenone | Bromine | - | 3-bromo-4-fluoroacetophenone |
| 3-bromo-4-fluoroacetophenone | Sodium Hypochlorite | - | 3-bromo-4-fluorobenzoic acid |
Diazotization and Pyrolysis Methods for Bromofluoro Toluene Precursors
Another established, albeit more complex, route to 3-bromo-4-fluorobenzoic acid involves the diazotization of a substituted aminotoluene followed by a Schiemann-type reaction and subsequent oxidation. google.com This method, while effective, often involves multiple steps and can be less economical for large-scale production.
The general sequence for this pathway is as follows:
Diazotization: 3-bromo-4-aminotoluene is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt.
Fluorination (Schiemann Reaction): The diazonium salt is then converted to 3-bromo-4-fluorotoluene (B1266451), often through thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (Balz-Schiemann reaction). google.com
Oxidation: The methyl group of 3-bromo-4-fluorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate, to yield 3-bromo-4-fluorobenzoic acid. google.com
Oxidation of 3-bromo-4-fluorotoluene to 3-bromo-4-fluorobenzoic Acid
A common pathway to obtaining the core benzoic acid structure of this compound involves the oxidation of 3-bromo-4-fluorotoluene. This precursor, 3-bromo-4-fluorotoluene, can be synthesized by the bromination of 4-fluorotoluene (B1294773). google.comgoogle.com A notable process for this bromination involves reacting 4-fluorotoluene with bromine in glacial acetic acid in the presence of iodine and iron or an iron salt, which reportedly increases the yield of the desired 3-bromo isomer over the 2-bromo isomer. google.comgoogle.com
Once 3-bromo-4-fluorotoluene is obtained, it can be oxidized to 3-bromo-4-fluorobenzoic acid. A historical method for this transformation utilizes potassium permanganate. google.com This oxidation step is a critical transformation, converting the methyl group into a carboxylic acid, which is then ready for esterification to the final product.
Another documented route to 3-bromo-4-fluorobenzoic acid starts from fluorobenzene. This process involves the acylation of fluorobenzene with acetyl chloride, followed by bromination of the resulting intermediate. The brominated product is then reacted with a hypochlorite solution to yield 3-bromo-4-fluorobenzoic acid. google.com
Derivatization of this compound
The reactivity of this compound makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and complex aromatic systems. chemimpex.comindiamart.com
Conversion to 3-bromo-4-fluorobenzohydrazide (B1527135)
A key initial derivatization of this compound is its conversion to 3-bromo-4-fluorobenzohydrazide. This transformation is typically achieved by reacting the methyl ester with hydrazine (B178648) hydrate. This reaction serves as a gateway to a variety of heterocyclic systems, as the resulting hydrazide is a reactive intermediate.
Synthesis of 1,3,4-oxadiazole (B1194373) Derivatives
The 3-bromo-4-fluorobenzohydrazide intermediate is a cornerstone for the synthesis of 1,3,4-oxadiazole derivatives. nih.gov These five-membered heterocyclic compounds are known for their diverse biological activities. nih.govnih.govjchemrev.com The synthesis of 1,3,4-oxadiazoles from acid hydrazides can be achieved through various methods, including reaction with acid chlorides or carboxylic acids followed by cyclization using dehydrating agents like phosphorus oxychloride. nih.gov Another approach involves the reaction of the hydrazide with other reagents to form a Schiff base, which is then cyclized. nih.gov
Formation of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole Derivatives
Further elaboration of the hydrazide intermediate can lead to the formation of more complex fused heterocyclic systems. One such system is the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold. journalijar.comnih.gov The synthesis of these derivatives often begins with the conversion of the acid hydrazide to a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This triazole intermediate can then undergo cyclocondensation reactions with various reagents to form the fused thiadiazole ring. nih.govrsc.org Microwave-assisted synthesis has also been reported as an efficient method for preparing these types of compounds. researchgate.net
Cross-coupling Reactions for Complex Aromatic Compounds
The bromine atom in this compound makes it an excellent substrate for cross-coupling reactions, such as the Suzuki and Heck reactions. indiamart.com These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and other aromatic compounds. nih.gov This capability is crucial for building the molecular complexity required for many modern pharmaceutical and agrochemical products. chemimpex.com
Exploration of Fluorinated Compound Development
The presence of a fluorine atom in this compound is significant for the development of novel fluorinated compounds. chemimpex.comcymitquimica.comtcichemicals.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Therefore, this compound serves as a valuable starting material for the synthesis of a wide array of fluorinated molecules with potential applications in materials science and as bioactive agents. chemimpex.comtcichemicals.com
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 3 Bromo 4 Fluorobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 3-bromo-4-fluorobenzoate, both ¹H and ¹³C NMR are employed to confirm the arrangement of protons and carbons within the molecule.
In the ¹H NMR spectrum of a related compound, methyl 3-bromobenzoate, distinct signals are observed that can be correlated to the protons on the aromatic ring and the methyl group of the ester. chemicalbook.com For this compound, the aromatic region would be more complex due to the presence of the fluorine atom, which introduces additional coupling. The protons on the benzene (B151609) ring would appear as multiplets due to spin-spin coupling with each other and with the adjacent fluorine atom. The methyl protons of the ester group typically appear as a singlet at approximately 3.9 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, methyl 4-bromobenzoate (B14158574), the carbonyl carbon of the ester appears at a characteristic downfield shift. chemicalbook.com In the case of this compound, the carbon atoms in the benzene ring would show distinct chemical shifts influenced by the bromo and fluoro substituents. The coupling between the fluorine atom and the adjacent carbon atoms (²JCF and ³JCF) provides further confirmation of the substitution pattern. A combination of 1D and 2D NMR techniques, such as HMQC, HSQC, and HMBC, can be used for the complete and unambiguous assignment of all proton and carbon signals. mdpi.com
| Nucleus | Typical Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets |
| ¹H (Methyl Ester) | ~3.9 | Singlet |
| ¹³C (Carbonyl) | 160 - 170 | Singlet |
| ¹³C (Aromatic) | 110 - 140 | Doublets (due to C-F coupling) and Singlets |
| ¹³C (Methyl Ester) | 50 - 60 | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆BrFO₂), the molecular weight is 233.03 g/mol . nih.gov
In a mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be visible with two peaks of nearly equal intensity at m/z values corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For this compound, key fragmentation ions would include:
[M - OCH₃]⁺: Loss of the methoxy (B1213986) radical.
[M - COOCH₃]⁺: Loss of the carbomethoxy group.
Fragments arising from the cleavage of the aromatic ring.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy. uni.lu
| Ion | m/z (mass-to-charge ratio) | Description |
| [C₈H₆⁷⁹BrFO₂]⁺ | ~232 | Molecular ion with ⁷⁹Br |
| [C₈H₆⁸¹BrFO₂]⁺ | ~234 | Molecular ion with ⁸¹Br |
| [C₇H₃⁷⁹BrFO]⁺ | ~201 | Loss of OCH₃ from ⁷⁹Br isotopologue |
| [C₇H₃⁸¹BrFO]⁺ | ~203 | Loss of OCH₃ from ⁸¹Br isotopologue |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and substituted benzene functionalities.
Key vibrational frequencies expected in the FT-IR spectrum include:
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
C-O Stretch (Ester): Two distinct bands are anticipated, one for the C-O-C asymmetric stretch (around 1250-1300 cm⁻¹) and another for the O-C-C symmetric stretch (around 1000-1100 cm⁻¹).
C-H Stretch (Aromatic): Absorption bands are typically observed above 3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.
C-Br Stretch: This vibration appears at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
The FT-IR and FT-Raman spectra of a similar molecule, 1-bromo-3-fluorobenzene (B1666201), have been studied, and the influence of the halogen substituents on the vibrational modes of the benzene ring has been discussed. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1720 - 1740 |
| Ester | C-O-C Asymmetric Stretch | 1250 - 1300 |
| Ester | O-C-C Symmetric Stretch | 1000 - 1100 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Aryl Halide | C-F Stretch | 1000 - 1400 |
| Aryl Halide | C-Br Stretch | 500 - 600 |
UV-Visible Spectroscopy for Electronic Transitions and Absorption Spectra
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the ester.
The electronic absorption spectra of substituted benzenes are influenced by the nature and position of the substituents. A study on 1-bromo-3-fluorobenzene investigated its electronic properties, including absorption wavelengths and excitation energies. nih.gov For this compound, the presence of the bromo, fluoro, and methyl ester groups would cause a shift in the absorption maxima compared to unsubstituted benzene. The electronic structure and the assignment of absorption bands can be further understood through theoretical calculations using time-dependent density functional theory (TD-DFT). nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details of the crystal packing.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) present in a compound. For this compound (C₈H₆BrFO₂), the theoretical elemental composition can be calculated from its molecular formula.
The experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical formula of the synthesized compound.
| Element | Theoretical Percentage |
| Carbon (C) | 41.23% |
| Hydrogen (H) | 2.59% |
| Bromine (Br) | 34.29% |
| Fluorine (F) | 8.15% |
| Oxygen (O) | 13.73% |
Chromatographic Methods for Purity Assessment (e.g., GC)
Chromatographic techniques are essential for assessing the purity of a chemical compound. Gas chromatography (GC) is particularly well-suited for volatile and thermally stable compounds like this compound.
In a GC analysis, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample should ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. Commercial suppliers of this compound often specify a purity of greater than 98.0% as determined by GC. avantorsciences.comapicalscientific.com
Computational and Theoretical Studies of Methyl 3 Bromo 4 Fluorobenzoate
Quantum Chemical Calculations and Density Functional Theory (DFT)
Geometry Optimization and Molecular Stability
Data not available in the searched literature.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Band Gap Energies
Data not available in the searched literature.
Electrostatic Potential Mapping for Reactive Sites
Data not available in the searched literature.
Natural Bond Orbital (NBO) Analysis
Data not available in the searched literature.
Molecular Docking Simulations for Ligand-Protein Interactions
While direct molecular docking studies of Methyl 3-bromo-4-fluorobenzoate are not the primary focus of available research, this compound is a known synthetic precursor for molecules designed to interact with specific biological targets. nih.gov Research on its derivatives, particularly those targeting transthyretin (TTR), provides a framework for understanding its potential ligand-protein interactions. nih.govnih.gov Transthyretin is a transport protein in the blood and central nervous system, and its destabilization is linked to amyloid diseases. nih.govnih.gov
A representative molecular docking simulation can be described to illustrate the process. The structure of this compound would be built and energy-minimized using a force field like MMFF94x. The crystal structure of a relevant protein, such as human transthyretin (e.g., PDB ID: 2ROX), would be prepared by removing existing ligands and water molecules and adding hydrogen atoms. nih.gov Docking software, as implemented in environments like the Molecular Operating Environment (MOE), would then be used to place the ligand into the protein's binding sites. nih.gov
The primary output of a docking simulation is the binding affinity or score, which estimates the binding free energy of the ligand to the protein. A more negative score typically indicates a more favorable binding interaction. Interactions are then visually inspected to identify key molecular contacts, such as hydrogen bonds, which are crucial for stabilizing the ligand-protein complex.
Table 1: Representative Molecular Docking Results for this compound with Transthyretin (PDB: 2ROX) (Note: The following data is illustrative, based on typical results from methodologies described in the cited literature, as direct docking data for this specific compound is not published.)
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Distance (Å) |
| This compound | Transthyretin | -6.2 | Ser-117 | 2.9 |
| This compound | Transthyretin | -6.2 | Thr-119 | 3.1 |
This analysis helps in understanding how the molecule might orient itself within a protein's active site, guiding the design of more potent and specific derivatives. nih.gov
Prediction of Biological Activity and Drug-likeness
The drug-likeness of a molecule is a critical first step in evaluating its potential as a therapeutic agent. This assessment is often based on physicochemical properties that influence a compound's pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME). One of the most common frameworks for this evaluation is Lipinski's Rule of Five.
Computational analysis of this compound provides key descriptors that align with these principles. nih.gov These parameters, calculated from its molecular structure, help predict its behavior in a biological system. While specific predictions of its biological activity are not extensively detailed in the available literature, its utility is noted as a versatile chemical intermediate for the synthesis of various bioactive molecules and agrochemicals. chemimpex.com The presence of fluorine and bromine substituents is often leveraged in drug design to enhance biological activity. chemimpex.com
The drug-likeness profile of this compound can be summarized by the following computed properties:
| Property | Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 233.03 g/mol nih.gov | < 500 |
| LogP (XLogP3) | 2.6 nih.gov | ≤ 5 |
| Hydrogen Bond Donors | 0 aablocks.com | ≤ 5 |
| Hydrogen Bond Acceptors | 3 aablocks.com | ≤ 10 |
The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for a potential oral drug candidate.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, researchers can identify key interactions such as hydrogen bonds and van der Waals contacts. nih.gov The surface is colored to show contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, while 2D fingerprint plots provide a quantitative summary of these interactions. nih.gov
However, a specific Hirshfeld surface analysis and the corresponding 2D fingerprint plots for this compound are not available in the reviewed scientific literature. Such an analysis would be valuable to fully understand its solid-state behavior and intermolecular interaction patterns.
Computational Prediction of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For related isomers like Methyl 4-bromo-2-fluorobenzoate, theoretical calculations have been used to predict UV-visible absorption spectra, which are then compared with experimental results. scispace.comresearchgate.net
For this compound, detailed computational predictions of its NMR, IR, or UV-Vis spectra from DFT studies are not prominently featured in the available literature. However, some predicted data regarding its behavior in mass spectrometry is available. The predicted Collision Cross Section (CCS) provides information about the molecule's size and shape in the gas phase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 232.96080 | 137.9 |
| [M+Na]⁺ | 254.94274 | 150.6 |
| [M-H]⁻ | 230.94624 | 143.5 |
| [M+NH₄]⁺ | 249.98734 | 159.7 |
| [M+K]⁺ | 270.91668 | 140.3 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
In Silico Toxicity Prediction
In silico toxicity prediction is a crucial component of modern drug discovery and chemical safety assessment, allowing for the early identification of potentially harmful compounds. nih.govresearchgate.net These predictions are based on computational models that correlate a molecule's structure with known toxicological data.
For this compound, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data from notifications to the ECHA C&L Inventory provides a summary of its potential hazards. nih.gov It is important to note that the percentage values indicate the ratio of notifications that included that specific hazard code. nih.gov
| Hazard Class | Hazard Statement | GHS Code | Notification Ratio |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | 50% |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | 100% |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | 100% |
| Specific Target Organ Toxicity, Single Exposure | May cause respiratory irritation | H335 | 50% |
Information may vary between notifications depending on impurities and other factors. Only hazard codes with percentage values above 10% are shown. nih.gov
While detailed in silico studies predicting specific toxicological endpoints (e.g., mutagenicity, carcinogenicity) for this compound were not found, studies on the related isomer Methyl 4-bromo-2-fluorobenzoate have used online tools to predict outcomes for the Ames test and carcinogenicity in rats and mice. researchgate.netdergipark.org.tr Such analyses, if performed on this compound, would provide a more comprehensive understanding of its toxicological profile.
Applications of Methyl 3 Bromo 4 Fluorobenzoate in Medicinal Chemistry and Drug Discovery Research
Role as a Key Intermediate in Pharmaceutical Synthesis
Methyl 3-bromo-4-fluorobenzoate serves as a crucial starting material or intermediate in the synthesis of more complex molecules destined for pharmaceutical applications. chemimpex.comindiamart.com The bromine and fluorine atoms on the aromatic ring provide specific points for chemical modification, allowing for the construction of diverse molecular architectures. indiamart.com The reactivity of the halogen substituents makes it a versatile substrate for various cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental in modern organic synthesis for creating carbon-carbon bonds. indiamart.com This capability enables the efficient assembly of complex aromatic and heteroaromatic structures that are often found in drug candidates. chemimpex.com
The compound's utility extends to the synthesis of agrochemicals as well, highlighting its importance in the broader chemical industry. chemimpex.comindiamart.com Its role as a foundational scaffold allows researchers to systematically build and modify molecules to achieve desired biological activities. chemimpex.com
Development of Bioactive Molecules
The inherent structural features of this compound make it an attractive scaffold for the development of new bioactive molecules. chemimpex.com The presence of both bromine and fluorine can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. chemimpex.com Fluorine, in particular, is often introduced into drug candidates to enhance their metabolic stability and bioavailability. chemimpex.com
The ability to use this compound in various chemical transformations allows for the creation of libraries of compounds that can be screened for a wide range of biological activities. This approach is central to modern drug discovery, where the goal is to identify novel chemical entities with therapeutic potential. chemimpex.com
Investigation of Structure-Activity Relationships with Bromine and Fluorine Substituents
The bromine and fluorine atoms in this compound are not merely synthetic handles but also play a crucial role in modulating the biological activity of its derivatives. chemimpex.com Structure-activity relationship (SAR) studies investigate how the presence, position, and nature of substituents on a molecule affect its biological properties. In the context of derivatives of this compound, the interplay between the bromo and fluoro groups is of significant interest.
For instance, in the development of 1,4-benzodiazepine (B1214927) derivatives, the type and position of halogen substituents on the phenyl ring can significantly impact their affinity for benzodiazepine (B76468) receptors and their resulting pharmacological effects, such as anticonvulsant and muscle relaxant activities. chemisgroup.us Studies have shown that the introduction of a bromine atom at certain positions can either enhance or diminish the activity of the resulting compound. chemisgroup.us Similarly, the presence of fluorine can influence the electronic properties and binding interactions of the molecule with its target. chemimpex.comchemisgroup.us
Targeted Synthesis of Anti-inflammatory Agents
Research has explored the use of halogenated benzoic acid derivatives in the synthesis of compounds with anti-inflammatory properties. While direct studies on this compound for this specific application are not extensively detailed in the provided results, the synthesis of various substituted benzothiazole (B30560) and triazole derivatives as potential anti-inflammatory agents highlights the importance of halogenated aromatic starting materials. ekb.egnuph.edu.ua For example, the synthesis of 6-fluoro benzothiazole substituted 1,2,4-triazole (B32235) derivatives has yielded compounds with significant anti-inflammatory activity, in some cases surpassing that of the standard drug diclofenac (B195802) sodium. ekb.eg The synthetic pathways to such molecules often involve intermediates that share structural similarities with this compound, underscoring its potential as a precursor in this therapeutic area.
Research into Analgesic Compounds
The development of new analgesic agents is another area where halogenated aromatic compounds are of interest. Structure-activity relationship studies of benzothiazole-phenyl analogs have been conducted to discover dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management. nih.gov These studies often involve the synthesis of a variety of substituted aromatic compounds to optimize their inhibitory activity. While not directly mentioning this compound, the principles of using halogenated building blocks to modulate activity are central to this research. nih.gov The synthesis of new butanals and their corresponding carboxylic acids has also been investigated for their analgesic potential, with some compounds showing promising results in in vivo models. researchgate.net
Anticancer Activity Research
The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. While direct anticancer activity of this compound itself is not extensively documented, its true value lies in its role as a key intermediate in the synthesis of compounds with potential antineoplastic properties. The presence of the bromo and fluoro substituents allows for diverse chemical modifications, enabling the generation of libraries of compounds for anticancer screening.
Research into the anticancer potential often involves the chemical modification of the this compound core. For instance, the introduction of an amino group to a similar scaffold, creating compounds like Methyl 3-amino-5-bromo-4-fluorobenzoate, has been a strategy explored in the development of potential anticancer agents. Preliminary studies on such derivatives have suggested an ability to influence cancer cell growth, potentially through the inhibition of specific enzymes crucial for tumor progression.
The strategic placement of the bromine and fluorine atoms on the benzoate (B1203000) ring is of particular importance. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki or Heck reactions. indiamart.com This allows for the facile introduction of a wide array of chemical moieties, a common strategy in the lead optimization phase of drug discovery to improve potency and selectivity against cancer targets.
Although specific research findings detailing the anticancer activity of direct derivatives of this compound are not abundant in publicly available literature, the broader class of substituted pyrimidines and pyrazolo[1,5-a]pyrimidines, which can be synthesized using such precursors, are well-established as potent anticancer agents. nih.govbyu.edu These heterocyclic scaffolds are known to interact with various biological targets implicated in cancer, such as protein kinases. nih.gov
A library of novel 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was synthesized and screened for anti-cancer activity against the A2780 Ovarian cancer cell line. byu.edu This highlights a common approach where a core structure, which could be derived from a starting material like this compound, is diversified to explore the structure-activity relationship (SAR) and identify potent anticancer leads. byu.edu
Table 1: Examples of Substituted Pyrimidine (B1678525) and Pyrazole Derivatives with Anticancer Potential
| Compound Class | Biological Target(s) | Rationale for Synthesis |
| Substituted Pyrimidines | Various kinases, cellular proliferation pathways | Known pharmacophore in oncology, potential for enhanced activity with specific substitutions. nih.govnih.gov |
| Pyrazolo[1,5-a]pyrimidines | Kinases (e.g., VPS34, JAK1-JH2) | Bioisosteres of purines, capable of interacting with ATP-binding sites of kinases. byu.edumdpi.com |
This table is for illustrative purposes and showcases the types of structures that could potentially be synthesized using intermediates like this compound.
Drug Design and Development Paradigms
The utility of this compound in drug design and development is multifaceted, primarily revolving around its role as a versatile chemical building block. Its structural features are amenable to several modern drug discovery paradigms, including fragment-based drug discovery and the synthesis of targeted covalent inhibitors.
The concept of utilizing heterocyclic fragments with specific physicochemical properties is a key strategy in designing molecularly targeted agents. nih.gov The pyrimidine scaffold, for example, is considered a "privileged pharmacophore" in oncology. nih.gov The synthesis of novel pyrimidine derivatives often relies on the availability of appropriately substituted precursors, and this compound represents a valuable starting point for creating a diverse range of such compounds for screening. nih.gov
In the context of fragment-based drug discovery (FBDD) , small, low-complexity molecules are screened for weak binding to a biological target. These initial "hits" are then elaborated and optimized to generate high-affinity ligands. The 3-bromo-4-fluorobenzoyl moiety, derivable from this compound, can be considered a valuable fragment for screening against various protein targets. The fluorine atom can participate in favorable interactions with the protein, while the bromine atom provides a vector for fragment growing or linking.
Furthermore, the reactivity of the carbon-bromine bond allows for its use in the synthesis of targeted covalent inhibitors . This class of drugs forms a permanent covalent bond with their target protein, leading to irreversible inhibition. The bromo-substituted aromatic ring can be a precursor to a warhead group that can react with a nucleophilic residue, such as cysteine, in the active site of a kinase. Kinase inhibitors are a major class of anticancer drugs, and many are in clinical use. nih.gov
Patents in the field of medicinal chemistry often claim large chemical spaces around a core scaffold. For instance, patents for heterocyclic compounds as kinase inhibitors cover a wide range of substituents on a core ring system. nih.gov While not always explicitly naming this compound, the chemical transformations described in these patents often rely on intermediates with similar reactivity and substitution patterns. The synthesis of 3-bromo-4-fluorobenzoic acid, the carboxylic acid precursor to the methyl ester, is itself a subject of patented chemical processes, indicating its industrial importance as a starting material. google.comgoogle.com
Applications of Methyl 3 Bromo 4 Fluorobenzoate in Materials Science
Utilization in Specialty Polymers Production
Methyl 3-bromo-4-fluorobenzoate serves as a crucial starting material in the multi-step synthesis of monomers for various specialty polymers. The presence of the bromo and fluoro groups allows for selective chemical modifications, such as cross-coupling reactions, to build more complex monomeric structures. These tailored monomers are then polymerized to create materials for demanding applications.
The compound is a key intermediate for creating fluorinated compounds which are often more stable. chemimpex.com Its utility in the synthesis of precursors for polybenzoxazole and polyimide raw materials highlights its importance in the production of high-performance polymers.
Enhancement of Material Properties (e.g., Thermal Stability, Chemical Resistance)
The incorporation of fluorine atoms into a polymer backbone, facilitated by precursors like this compound, is a well-established strategy for enhancing material properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to several performance improvements in the final polymer.
Key Property Enhancements:
Thermal Stability: The introduction of fluoroalkyl groups can significantly increase the thermal stability of polymers. This is attributed to the high bond energy of C-F bonds, which require more energy to break compared to C-H bonds.
Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, making it less susceptible to attack by various chemicals, solvents, and oils.
Reduced Flammability: The presence of halogens, including fluorine and bromine, can impart flame-retardant properties to the resulting materials.
While specific data for polymers derived directly from this compound is not extensively published in open literature, the general effects of fluorination on polymers are well-documented and provide a strong indication of the potential benefits of using this compound as a building block.
Development of Advanced Polymers and Coatings
This compound is employed in the development of advanced polymers and coatings where high performance is a critical requirement. chemimpex.com Its role as an intermediate allows for the precise design of monomers that can be used to create materials for sectors such as aerospace, electronics, and automotive, where resistance to extreme temperatures and harsh chemical environments is paramount.
The development of novel ligands and complex organic molecules, as evidenced in patent literature, showcases the utility of this compound in creating the foundational components for these advanced materials. For instance, it has been used in the synthesis of complex piperazine (B1678402) derivatives, which are then used to build larger functional molecules.
Role in the Synthesis of Innovative Chemical Products
The versatility of this compound extends to its role in the synthesis of a wide array of innovative chemical products beyond just polymers. chemimpex.com Its ability to participate in various organic reactions makes it a valuable tool for chemists developing new molecules with unique properties.
Patents reveal its use as a starting material in the synthesis of complex heterocyclic compounds and other organic intermediates. These innovative products may find applications in diverse areas of materials science, including the development of new electronic materials, functional dyes, and other specialty chemicals.
Environmental and Safety Considerations in the Research and Handling of Methyl 3 Bromo 4 Fluorobenzoate
Safe Handling and Storage Protocols
Proper handling and storage of Methyl 3-bromo-4-fluorobenzoate are crucial to prevent accidental exposure and maintain its chemical integrity.
Handling:
Work should be conducted in a well-ventilated area to minimize the inhalation of dust or fumes. apolloscientific.co.uk
Avoid all personal contact, including inhalation and contact with skin and eyes. apolloscientific.co.uk
Eating, drinking, and smoking are strictly prohibited in areas where the compound is handled. apolloscientific.co.uk
Use non-sparking tools and take measures to prevent electrostatic discharge, which could ignite flammable vapors. echemi.com
After handling, wash hands and any exposed skin thoroughly with soap and water. apolloscientific.co.uk Contaminated work clothing should be laundered separately before reuse. apolloscientific.co.uk
Storage:
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. apolloscientific.co.uk
Protect containers from physical damage and check them regularly for leaks. apolloscientific.co.uk
The compound should be stored away from incompatible materials, such as strong oxidizing agents, and foodstuff containers. apolloscientific.co.ukfishersci.com
For larger quantities, storage in a bunded area is recommended to contain any potential spills and prevent contamination of water sources. apolloscientific.co.uk
Personal Protective Equipment Requirements in Laboratory Settings
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. echemi.comfishersci.com | Protects against splashes and dust, preventing serious eye irritation. apolloscientific.co.uk |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. apolloscientific.co.ukechemi.com | Prevents skin contact, which can cause irritation. apolloscientific.co.uk Gloves should be inspected before use. echemi.com |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. fishersci.com | Protects against inhalation of dust or vapors, which may cause respiratory irritation. apolloscientific.co.uk |
Accidental Release Measures and Spill Clean-up Procedures
In the event of an accidental release, prompt and appropriate action is necessary to contain the spill and prevent further contamination.
Minor Spills:
Immediately alert personnel in the area. apolloscientific.co.uk
Ensure the area is well-ventilated. apolloscientific.co.uk
For dry spills, use dry clean-up procedures to avoid generating dust. apolloscientific.co.uk Sweep or vacuum up the material and place it in a sealed, labeled container for disposal. apolloscientific.co.ukfishersci.com Explosion-proof equipment should be considered for vacuuming. apolloscientific.co.uk
For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a labeled container for disposal. apolloscientific.co.uk
Wash the spill area with large amounts of water, preventing runoff from entering drains. apolloscientific.co.uk
Major Spills:
Evacuate personnel to a safe area, keeping people away from and upwind of the spill. echemi.com
Remove all sources of ignition. echemi.com
Prevent the spillage from entering drains or water courses. apolloscientific.co.uk If contamination of drains or waterways occurs, notify emergency services immediately. apolloscientific.co.uk
Contain the spill using appropriate methods and materials. echemi.com
Clean up the spill as outlined for minor spills, wearing full protective equipment. echemi.com
Environmental Impact Assessment of Synthesis Byproducts (e.g., Green Chemistry Aspects)
Key considerations for a green synthesis approach would include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents, or replacing them with more environmentally benign alternatives.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Catalysis: Using catalytic reagents in preference to stoichiometric reagents to minimize waste.
Further research into the specific synthetic pathways for this compound is necessary to conduct a thorough environmental impact assessment of its byproducts.
Waste Management and Disposal of this compound and its Derivatives
Proper disposal of this compound and its derivatives is essential to prevent environmental contamination.
All waste materials, including the chemical itself and any contaminated materials from spills or handling, should be collected in suitable, closed, and labeled containers. echemi.comfishersci.com
Disposal must be carried out in accordance with all applicable local, state, and federal regulations. apolloscientific.co.uk
The compound should be disposed of at an approved waste disposal plant. fishersci.comfishersci.com
Do not allow the chemical or its containers to be released into the environment by emptying them into drains. fishersci.comfishersci.com
Adherence to these waste management protocols ensures that the environmental footprint of research involving this compound is minimized.
Compound List
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Avenues for Methyl 3 Bromo 4 Fluorobenzoate
Catalyst Development for More Efficient and Sustainable Synthesis
The synthesis of Methyl 3-bromo-4-fluorobenzoate and its derivatives often relies on palladium-catalyzed cross-coupling reactions. nih.govgoogle.com Future research is directed towards creating more efficient and sustainable catalytic systems. This includes the development of catalysts based on earth-abundant metals like copper, which offer a more environmentally friendly and cost-effective alternative to precious metals. ambeed.com Additionally, research into novel catalyst ligands, such as XPhos and XantPhos, aims to improve reaction yields, reduce reaction times, and enable milder reaction conditions. nih.gov A recent study demonstrated the synthesis of this compound from methyl-4-fluorobenzoate using DBDMH and a non-metal catalyst, m-NBSA, in a more sustainable solvent, highlighting a shift towards greener chemistry. amazonaws.com
Table 1: Catalysts and Reagents in the Synthesis of this compound and its Derivatives
| Catalyst/Reagent | Reaction Type | Application | Reference |
| Palladium(II) acetate | Suzuki Coupling | Synthesis of biaryl compounds | googleapis.com |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Borylation | Formation of boronic esters | google.com |
| Tetrakis(triphenylphosphine)palladium(0) | Stille Coupling | Coupling with organotin reagents | researchgate.net |
| Pd2(dba)3 / XPhos | Buchwald-Hartwig Amination | Formation of C-N bonds | nih.govgoogle.com |
| Copper(I) iodide | Sonogashira Coupling | Formation of C-C bonds with alkynes | google.com |
| m-NBSA | Electrophilic Bromination | Direct bromination of arenes | amazonaws.com |
Exploration of Novel Derivatization Reactions and Synthetic Pathways
The bromine and fluorine atoms on this compound provide multiple sites for derivatization, allowing for the creation of a diverse range of novel compounds. chemimpex.com Future research will likely focus on exploring new reaction pathways to introduce a wider variety of functional groups. This includes expanding the scope of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to incorporate novel coupling partners. nih.govgoogleapis.comgoogle.com Furthermore, the development of methods for the selective functionalization of either the bromine or fluorine position will be crucial for creating highly specific and potent molecules.
Advanced Applications in Targeted Drug Delivery Systems
The unique properties of fluorinated compounds, such as increased metabolic stability and binding affinity, make them attractive for drug development. cymitquimica.com this compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules. chemimpex.com Future research will likely explore its use in creating sophisticated drug delivery systems. This could involve incorporating derivatives of this compound into prodrugs, which are inactive forms of a drug that are metabolized into the active form in the body. google.com Additionally, its derivatives could be used to develop targeted therapies that deliver drugs specifically to diseased cells, minimizing side effects. google.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The vast chemical space that can be explored through the derivatization of this compound presents an opportunity for the application of artificial intelligence (AI) and machine learning (ML). These technologies can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, significantly accelerating the drug discovery process. In silico screening of large compound libraries derived from this compound can help identify promising candidates for further synthesis and testing. ambeed.com This data-driven approach can streamline the identification of novel drug leads for a variety of diseases.
Investigation of Broader Biological Activities and Therapeutic Potential
While this compound is a known precursor for compounds with various biological activities, a comprehensive investigation into the full therapeutic potential of its derivatives is still ongoing. Future research will likely focus on screening these derivatives against a wider range of biological targets. For instance, derivatives have been investigated as inhibitors of autotaxin for the treatment of diseases associated with lysophosphatidic acid (LPA) signaling and as inhibitors of deubiquitylating enzymes (DUBs) for cancer therapy. googleapis.comgoogle.com Other research has explored its use in developing potent inhibitors of Pseudomonas aeruginosa LpxC, an essential enzyme in Gram-negative bacteria, and as RET kinase inhibitors for cancer treatment. researchgate.netgoogle.com
Table 2: Investigated Therapeutic Targets for Derivatives of this compound
| Therapeutic Target | Disease Area | Reference |
| Transthyretin (TTR) | Amyloidosis, Macular Degeneration | nih.govnih.govresearchgate.net |
| Autotaxin | LPA-related diseases | google.com |
| Deubiquitylating enzymes (DUBs) | Cancer, Mitochondrial dysfunction | googleapis.com |
| Pseudomonas aeruginosa LpxC | Bacterial infections | researchgate.net |
| RET kinase | Cancer | google.com |
Development of High-Throughput Screening Methodologies for Derivatives
To efficiently explore the vast number of potential derivatives of this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of thousands of compounds for their biological activity against a specific target. googleapis.com Integrating HTS with combinatorial chemistry approaches, where large libraries of related compounds are synthesized simultaneously, can significantly accelerate the discovery of new drug candidates. google.com Future efforts will likely focus on developing and optimizing HTS assays specifically for screening libraries of compounds derived from this versatile building block.
Application in Agrochemical Development
Beyond pharmaceuticals, this compound and its derivatives hold promise for the development of new agrochemicals. chemimpex.combuyersguidechem.com The introduction of fluorine atoms into organic molecules can enhance their herbicidal, fungicidal, and insecticidal properties. Future research in this area will likely involve the synthesis and screening of novel derivatives for their efficacy and selectivity as crop protection agents. The development of more potent and environmentally benign agrochemicals is a critical area of research to ensure global food security.
Q & A
Q. What are the key synthetic routes for Methyl 3-bromo-4-fluorobenzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via esterification of 3-bromo-4-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of a precursor like 3-bromo-4-fluorobenzoyl chloride with methanol.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Ester methyl group: Singlet at δ 3.9–4.0 ppm.
- Aromatic protons: Doublets/double doublets (δ 7.2–8.1 ppm) due to Br/F meta/para-directing effects .
- ¹³C NMR :
- Carbonyl (C=O) at ~165 ppm, Br-substituted C at ~130 ppm .
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 232 [M]⁺ (C₈H₆BrFO₂) with characteristic Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What purification methods are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) to exploit solubility differences (melting point: 26–28°C ).
- Column Chromatography : Silica gel with gradient elution (hexane → hexane:ethyl acetate 9:1) removes brominated byproducts .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- Application in Suzuki-Miyaura Coupling :
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
Methodological Answer:
- DFT Calculations :
- Use Gaussian09 with B3LYP/6-31G(d) to calculate Fukui indices. Results show higher electrophilic susceptibility at C5 (para to Br) due to fluorine’s resonance donation .
- Case Study : Nitration of this compound yields 5-nitro derivatives (85% regioselectivity), validated by HPLC .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Comparative SAR Analysis :
- Structural Variants : Compare with Ethyl 3-bromo-4-fluorobenzoate (reduced steric hindrance) and 3-bromo-5-fluoro analogs (altered logP) .
- Bioassay Protocols :
- Antimicrobial Testing : Use MIC assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .
- Cytotoxicity : MTT assay on HEK293 cells to differentiate target-specific vs. general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
